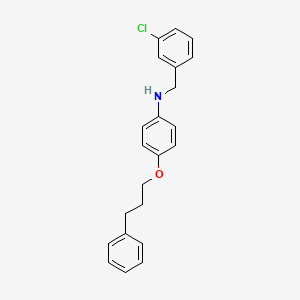![molecular formula C24H33NO2 B1385682 N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-propoxybenzyl)amine CAS No. 1040693-67-1](/img/structure/B1385682.png)
N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-propoxybenzyl)amine
Vue d'ensemble
Description
N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-propoxybenzyl)amine is an organic compound with a complex structure that includes both cyclohexyl and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-propoxybenzyl)amine typically involves multiple steps, starting from readily available precursors. One common approach is the alkylation of 4-(2-cyclohexylethoxy)aniline with 3-propoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-propoxybenzyl)amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting any nitro or carbonyl groups to amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce cyclohexylamines.
Applications De Recherche Scientifique
N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-propoxybenzyl)amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-propoxybenzyl)amine exerts its effects is not fully understood but is believed to involve interaction with specific molecular targets such as receptors or enzymes. The compound may modulate signaling pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenethylamine: Shares structural similarities but differs in functional groups.
3-Methoxyphenylboronic acid: Another compound with a similar aromatic structure but different functional groups.
Uniqueness
N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-propoxybenzyl)amine is unique due to its combination of cyclohexyl and phenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
IUPAC Name |
4-(2-cyclohexylethoxy)-N-[(3-propoxyphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO2/c1-2-16-26-24-10-6-9-21(18-24)19-25-22-11-13-23(14-12-22)27-17-15-20-7-4-3-5-8-20/h6,9-14,18,20,25H,2-5,7-8,15-17,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNIIMIVUUMDLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)CNC2=CC=C(C=C2)OCCC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Isopropyl-N-[2-(2-isopropyl-5-methylphenoxy)-ethyl]aniline](/img/structure/B1385599.png)


![N-[4-(2,4-Dichlorophenoxy)butyl]-4-(3-phenylpropoxy)aniline](/img/structure/B1385602.png)

![3-(Benzyloxy)-N-[2-(isopentyloxy)benzyl]aniline](/img/structure/B1385606.png)

![N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline](/img/structure/B1385613.png)
![N-[2-(Hexyloxy)benzyl]-2-(3-phenylpropoxy)aniline](/img/structure/B1385614.png)
![2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385615.png)

![2-Isopropyl-N-[4-(2-methoxyethoxy)benzyl]aniline](/img/structure/B1385620.png)

![N-([1,1'-Biphenyl]-4-ylmethyl)-3-(2-phenoxyethoxy)aniline](/img/structure/B1385622.png)
